2-Iodoquinoline-3-carbaldehyde
Overview
Description
2-Iodoquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H6INO . It is used in the synthesis of indenoquinolinones .
Synthesis Analysis
Indenoquinolinones have been synthesized from 2-haloquinoline-3-carbaldehyde through Pd-mediated simultaneous C–H (aldehyde) and C–X bond activation . The Vilsmeier-Haack reaction has been used to prepare 2-chloroquinoline-3-carbaldehydes and 2-chloro-4-methyl-quinoline-3-carbaldehyde from acetanilide .Molecular Structure Analysis
The molecular weight of this compound is 283.07 . The InChI code for this compound is 1S/C10H6INO/c11-10-8 (6-13)5-7-3-1-2-4-9 (7)12-10/h1-6H .Chemical Reactions Analysis
Indenoquinolinones have been synthesized from 2-haloquinoline-3-carbaldehyde through Pd-mediated simultaneous C–H (aldehyde) and C–X bond activation . DFT studies were performed to investigate the mechanistic pathway, and in situ UV–Vis studies indicate the presence of Pd (II) intermediate species .Physical and Chemical Properties Analysis
This compound is a beige solid . It has a molecular weight of 283.07 and an InChI key of RACRQJGNJCQAFA-UHFFFAOYSA-N .Scientific Research Applications
Synthetic Applications and Methodologies
Quinoline derivatives, including those related to 2-Iodoquinoline-3-carbaldehyde, are significant in organic chemistry for their utility in constructing complex heterocyclic structures. These compounds serve as key intermediates in synthesizing a wide range of biologically active molecules. Research has highlighted various synthetic approaches and reactions to modify quinoline derivatives for further applications:
- Advanced Synthetic Techniques : Innovative methods for synthesizing quinoline derivatives involve green chemistry approaches, such as microwave, ultrasound, and solvent-free reactions, to enhance efficiency and reduce environmental impact (Patel, Dholakia, & Patel, 2020).
- Chemoselective Oxidation : A metal-free protocol for the oxidation of quinoline derivatives to carbaldehydes using hypervalent iodine(III) reagents showcases a mild, chemoselective approach with good functional group tolerance (Xu, Li, Ding, & Guo, 2021).
- Coordination Chemistry : The semicarbazone of 8-hydroxyquinoline-2-carbaldehyde, a structural analog, demonstrates effective coordination with rare-earth metal(III) ions, expanding the potential applications of quinoline derivatives in materials science and catalysis (Albrecht, Osetska, & Fröhlich, 2005).
Biological Activities and Applications
Quinoline derivatives have been extensively studied for their diverse biological activities, which could provide a basis for the potential applications of this compound in medicinal chemistry:
- Antimicrobial Agents : Synthesized quinoline derivatives have shown potent antibacterial activity against various bacterial strains, indicating the potential of these compounds in developing new antimicrobial agents (Zeleke, Eswaramoorthy, Belay, & Melaku, 2020).
- Antioxidant Properties : The radical scavenging activity of quinoline derivatives, assessed using DPPH assays, suggests their application in combating oxidative stress-related conditions (Zeleke et al., 2020).
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of indenoquinolinones , which are biologically potent molecules .
Mode of Action
2-Iodoquinoline-3-carbaldehyde interacts with its targets through a process known as Pd-mediated simultaneous C–H (aldehyde) and C–X bond activation . This process involves the use of a palladium catalyst to activate the C–H and C–X bonds in the this compound molecule . The activation of these bonds allows for the synthesis of indenoquinolinones .
Biochemical Pathways
The compound plays a significant role in the synthesis of indenoquinolinones , which are known to possess excellent biological profiles .
Safety and Hazards
Future Directions
Research on 2-Iodoquinoline-3-carbaldehyde and related compounds is ongoing, with recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems are areas of active research .
Biochemical Analysis
Biochemical Properties
2-Iodoquinoline-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of indenoquinolinones through Pd-mediated simultaneous C–H (aldehyde) and C–X bond activation . This compound interacts with various enzymes and proteins, including palladium complexes, which facilitate its transformation into biologically potent molecules. The nature of these interactions involves the formation of intermediate species, such as aryne-ligated Pd complexes, which reduce the probability of side reactions and enhance the efficiency of the synthesis process .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the synthesis of indenoquinolinones from this compound has been shown to possess excellent biological profiles, including anti-inflammatory and anticancer activities . These effects are mediated through the activation of caspases, key apoptosis mediators, which target proteins such as P53 and caspase-3, leading to the activation of death proteases and cleavage of important cellular proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with palladium complexes facilitates the formation of intermediate species that drive the synthesis of biologically active molecules . Additionally, the compound’s ability to modulate gene expression and enzyme activity contributes to its therapeutic potential in various biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability is influenced by the presence of reactive intermediates, such as aryne-ligated Pd complexes, which enhance its reactivity and reduce the likelihood of side reactions . Long-term effects observed in in vitro and in vivo studies include sustained biological activity and minimal degradation, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent biological activity, with higher doses leading to increased therapeutic effects . At very high doses, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by palladium-catalyzed reactions. The compound interacts with enzymes and cofactors that facilitate its transformation into biologically active molecules . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic efficacy . The compound’s ability to interact with specific transporters and binding proteins ensures its targeted delivery to desired cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential and minimizing off-target effects.
Properties
IUPAC Name |
2-iodoquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACRQJGNJCQAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451025 | |
Record name | 2-iodoquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80231-40-9 | |
Record name | 2-iodoquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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